3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE is a complex organic compound that features both benzenesulfonyl and benzodioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the But-2-yn-1-yl Group: This involves the alkylation of the benzodioxole with a suitable alkyne, such as propargyl bromide, in the presence of a base like potassium carbonate.
Formation of the Benzenesulfonyl Group: This step involves the sulfonation of benzene using sulfur trioxide or chlorosulfonic acid to form benzenesulfonyl chloride.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the benzodioxole derivative in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
Uniqueness
3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE is unique due to its combination of benzenesulfonyl and benzodioxole groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-20(10-13-28(23,24)17-6-2-1-3-7-17)21-11-4-5-12-25-16-8-9-18-19(14-16)27-15-26-18/h1-3,6-9,14H,10-13,15H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWXJYRVRIXZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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